Methyl 2-iodobenzenesulfonate Methyl 2-iodobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 850078-95-4
VCID: VC5797949
InChI: InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES: COS(=O)(=O)C1=CC=CC=C1I
Molecular Formula: C7H7IO3S
Molecular Weight: 298.09

Methyl 2-iodobenzenesulfonate

CAS No.: 850078-95-4

Cat. No.: VC5797949

Molecular Formula: C7H7IO3S

Molecular Weight: 298.09

* For research use only. Not for human or veterinary use.

Methyl 2-iodobenzenesulfonate - 850078-95-4

Specification

CAS No. 850078-95-4
Molecular Formula C7H7IO3S
Molecular Weight 298.09
IUPAC Name methyl 2-iodobenzenesulfonate
Standard InChI InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Standard InChI Key SCKPMKHAXKTODG-UHFFFAOYSA-N
SMILES COS(=O)(=O)C1=CC=CC=C1I

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-iodobenzenesulfonate belongs to the class of aryl sulfonate esters, with the molecular formula C₇H₇IO₃S and a molecular weight of 298.06 g/mol. The compound’s structure (Fig. 1) features a benzene ring with a sulfonate ester (-SO₃CH₃) at position 1 and an iodine atom at position 2. The iodine atom’s ortho orientation relative to the sulfonate group influences its reactivity, particularly in oxidation reactions .

Table 1: Key physicochemical properties of Methyl 2-iodobenzenesulfonate

PropertyValue
CAS Number850078-95-4
Molecular FormulaC₇H₇IO₃S
Molecular Weight298.06 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
StabilityLight-sensitive; requires storage in dark, sealed containers

X-ray crystallographic studies of related compounds, such as potassium 2-iodoxybenzenesulfonate, reveal polymeric structures stabilized by I=O···I interactions . While direct structural data for Methyl 2-iodobenzenesulfonate is limited, its reduced form, 2-iodosylbenzenesulfonic acid, adopts a heterocyclic configuration under acidic conditions .

Synthesis and Preparation

Direct Esterification of 2-Iodobenzenesulfonic Acid

Methyl 2-iodobenzenesulfonate is synthesized via esterification of 2-iodobenzenesulfonic acid with methanol. The reaction typically employs acidic catalysts (e.g., H₂SO₄) or coupling agents to facilitate the nucleophilic substitution of the sulfonic acid’s hydroxyl group with a methyl group .

2-Iodobenzenesulfonic acid+CH₃OHH⁺Methyl 2-iodobenzenesulfonate+H₂O\text{2-Iodobenzenesulfonic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 2-iodobenzenesulfonate} + \text{H₂O}

Alkylation of Sodium 2-Iodobenzenesulfonate

An alternative route involves the alkylation of sodium 2-iodobenzenesulfonate with methyl iodide in a polar aprotic solvent (e.g., DMF) :

Na⁺[C₆H₄I-SO₃]⁻+CH₃IC₆H₄I-SO₃CH₃+NaI\text{Na⁺[C₆H₄I-SO₃]⁻} + \text{CH₃I} \rightarrow \text{C₆H₄I-SO₃CH₃} + \text{NaI}

This method offers higher yields (75–85%) and avoids the need for strong acids .

Table 2: Comparison of synthesis methods

MethodYield (%)AdvantagesLimitations
Direct esterification60–70Simple setupRequires acidic conditions
Alkylation75–85High yield; mild conditionsRequires anhydrous solvents

Chemical Reactivity and Applications

Oxidation to Hypervalent Iodine Derivatives

Methyl 2-iodobenzenesulfonate serves as a precursor to iodine(III) and iodine(V) species. Treatment with dimethyldioxirane (DMDO) oxidizes the iodine center to form pseudocyclic hypervalent iodine(V) reagents (Fig. 2) :

C₆H₄I-SO₃CH₃+DMDOC₆H₄I(O)₂-SO₃CH₃+byproducts\text{C₆H₄I-SO₃CH₃} + \text{DMDO} \rightarrow \text{C₆H₄I(O)₂-SO₃CH₃} + \text{byproducts}

These reagents efficiently oxidize alcohols to ketones, secondary amines to imines, and sulfides to sulfoxides .

Participation in Cyclization Reactions

In cobalt-catalyzed reactions, Methyl 2-iodobenzenesulfonate undergoes cyclization with aldehydes to yield phthalide derivatives, which are key intermediates in natural product synthesis .

Table 3: Representative reactions involving Methyl 2-iodobenzenesulfonate

Reaction TypeReagents/ConditionsProduct
OxidationDMDO, CH₂Cl₂, 0°C → RTPseudocyclic iodine(V) reagent
CyclizationCo(acac)₂, aldehyde, 80°CPhthalide derivatives
Hazard CategoryPrecautionary Measures
Skin corrosion/IrritationWear nitrile gloves and lab coat
Eye damageUse safety goggles
Light sensitivityStore in dark, cool environment

Recent Research Advancements

Structural Insights from X-Ray Diffraction

A 2018 study resolved the crystal structure of potassium 2-iodoxybenzenesulfonate, a related iodine(V) compound, revealing a polymeric network with I=O···I interactions (Fig. 3) . This finding suggests that Methyl 2-iodobenzenesulfonate’s oxidized forms may exhibit similar supramolecular architectures.

Development of Selective Oxidation Protocols

Recent work demonstrates that adjusting reaction pH during oxidation allows selective synthesis of iodine(III) or iodine(V) species. For example, acidic conditions favor iodine(III) heterocycles, while neutral conditions yield iodine(V) products .

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